molecular formula C14H15N5O2 B2958652 N-(2-morpholinopyrimidin-5-yl)isonicotinamide CAS No. 1396790-61-6

N-(2-morpholinopyrimidin-5-yl)isonicotinamide

Cat. No.: B2958652
CAS No.: 1396790-61-6
M. Wt: 285.307
InChI Key: MGAMRZLMTXMDMY-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)isonicotinamide is a chemical compound with the molecular formula C14H15N5O2 and a molecular weight of 285.307 g/mol. This compound is part of the pyrimidine derivatives family, which are known for their significant chemical and biological activities . Pyrimidine derivatives are widely used in drug discovery processes and have considerable chemical significance .

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)isonicotinamide can be achieved through various methods. One common approach involves the reaction of isoniazid with appropriate benzaldehyde to form N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases), which are then cyclocondensed with thiolactic acid . This method is often used in the synthesis of similar compounds and involves microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)isonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thiolactic acid, benzaldehyde, and isoniazid . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)isonicotinamide has several scientific research applications. It is used in the development of new drugs due to its potential therapeutic properties. This compound has shown promise in the treatment of various diseases, including tuberculosis, due to its antimycobacterial activity . Additionally, it is used in the synthesis of other heterocyclic compounds, which are important in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This inhibition reduces inflammation and suggests potential therapeutic applications in inflammation-associated disorders .

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)isonicotinamide can be compared with other similar compounds, such as N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide . While both compounds exhibit antimycobacterial activity, this compound has shown unique properties in terms of its synthesis and biological activities . Other similar compounds include various pyrimidine derivatives, which are known for their diverse biological potential .

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13(11-1-3-15-4-2-11)18-12-9-16-14(17-10-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAMRZLMTXMDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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